molecular formula C19H31ClN2O3 B13752789 Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride CAS No. 60558-10-3

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Cat. No.: B13752789
CAS No.: 60558-10-3
M. Wt: 370.9 g/mol
InChI Key: RSCKXXQRUKOQEA-UHFFFAOYSA-N
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Description

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically involves the esterification of Carbanilic acid with 2-(hexahydro-1H-azepin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
  • Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester

Uniqueness

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific ester and hydrochloride salt form, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

60558-10-3

Molecular Formula

C19H31ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

2-(azepan-1-ium-1-yl)ethyl N-(4-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-2-3-15-23-18-10-8-17(9-11-18)20-19(22)24-16-14-21-12-6-4-5-7-13-21;/h8-11H,2-7,12-16H2,1H3,(H,20,22);1H

InChI Key

RSCKXXQRUKOQEA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Origin of Product

United States

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